molecular formula C10H11BrN4O B1527149 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine CAS No. 1012343-72-4

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

Cat. No.: B1527149
CAS No.: 1012343-72-4
M. Wt: 283.12 g/mol
InChI Key: ZHDRUVUETRNEBZ-UHFFFAOYSA-N
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Description

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (CAS 1012343-72-4) is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H11BrN4O and a molecular weight of 283.12-283.13 g/mol, is characterized by its imidazo[1,2-b]pyridazine core substituted with a bromo atom at the 3-position and a morpholine group at the 6-position . It is typically supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Its primary research value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. Recent scientific literature highlights its direct application in the discovery of potent new inhibitors targeting Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that is constitutively upregulated in multiple myeloma, and its inhibition has emerged as a promising therapeutic strategy for this cancer . Researchers have used this bromo-substituted intermediate in Suzuki-Miyaura cross-coupling reactions to attach various aromatic substituents at its 3-position, creating compounds that demonstrate nanomolar-range inhibition of TAK1 and suppress the growth of multiple myeloma cell lines . The morpholine ring at the 6-position of the core scaffold is known to enhance drug-like properties and is crucial for effective kinase inhibition, often by interacting with key residues in the ATP-binding site . This makes this compound a critical scaffold for researchers exploring novel targeted therapies for cancer and other diseases. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRUVUETRNEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718267
Record name 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012343-72-4
Record name 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10H11BrN4O
  • Molecular Weight : 283.13 g/mol
  • CAS Number : 1012343-72-4

The presence of the imidazo[1,2-b]pyridazine moiety is significant as it is associated with various pharmacological activities, especially in kinase inhibition.

Kinase Inhibition

Recent studies have highlighted that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit potent inhibitory effects on various kinases. Notably, this compound has been shown to inhibit TAK1 kinase effectively. The binding interactions were elucidated through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency.

Compound Kinase Target Inhibition (%) IC50 (nM)
This compoundTAK195%Not specified
Unsubstituted morpholineTAK126%Not specified
Piperazine derivativeTAK146%Not specified

The introduction of morpholine at position C6 of the imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition compared to unsubstituted variants, indicating a favorable SAR for this class of compounds .

Case Studies

A study conducted on various analogs of imidazo[1,2-b]pyridazines demonstrated that modifications at specific positions can drastically alter biological activity. For instance, substituting different aryl groups or modifying the morpholine moiety led to varied degrees of potency against TAK1 and other kinases .

In a comparative analysis, compounds with a cis-dimethylmorpholine substituent exhibited superior inhibition compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing drug-like properties and selectivity .

The mechanism by which this compound exerts its biological effects involves competitive inhibition at the ATP-binding site of kinases. Key residues within the binding pocket interact with the morpholine and imidazo[1,2-b]pyridazine moieties, facilitating effective inhibition .

Molecular Docking Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. The oxygen atom in the morpholine moiety forms crucial interactions with conserved lysine residues in the ATP-binding site, which is essential for kinase activity .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₀H₁₁BrN₄O
Molecular Weight : 283.13 g/mol
CAS Number : 1012343-72-4

The compound features a morpholine ring substituted at the fourth position with a 3-bromoimidazo[1,2-b]pyridazine moiety. Its unique structural characteristics contribute to its biological activity, particularly as a kinase inhibitor.

Kinase Inhibition

Research indicates that 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine exhibits significant inhibitory activity against the TAK1 kinase. TAK1 (TGF-beta-activated kinase 1) is involved in various cellular processes and signaling pathways linked to inflammation and cancer. Studies have shown that this compound can inhibit TAK1 with an efficacy of up to 95% , making it a promising candidate for therapeutic development against diseases where TAK1 is implicated, such as cancer and inflammatory disorders .

Potential Therapeutic Applications

The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in several fields:

  • Cancer Treatment : By targeting TAK1, it may help in treating cancers that exhibit aberrant TAK1 signaling.
  • Inflammatory Disorders : Given its role in inflammatory pathways, it could be beneficial for conditions like rheumatoid arthritis or inflammatory bowel disease (IBD) .
  • Autoimmune Diseases : The inhibition of pathways involving cytokines could provide therapeutic avenues for autoimmune conditions such as multiple sclerosis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. A notable method includes:

  • Microwave-Assisted Suzuki Cross-Coupling Reactions : This method efficiently forms the desired product from boronic acid derivatives and halogenated precursors under controlled conditions .

Structure-Activity Relationship (SAR)

Molecular docking studies have been conducted to elucidate the interaction between this compound and the TAK1 kinase. These studies demonstrate effective binding within the ATP-binding site of TAK1, highlighting critical hydrogen bonds and hydrophobic interactions with key residues such as Lys-63 and Ala-107. This binding mode is crucial for its inhibitory action and underscores the importance of structural modifications on its activity .

Comparison with Similar Compounds

Morpholine-Modified Analogues

Compound ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Activity/Notes References
Parent 3-Bromo, morpholine C₁₀H₁₁BrN₄O 283.12 TAK1 inhibitor precursor
S2 (2S,6R)-2,6-Dimethylmorpholine C₁₂H₁₆BrN₄O 311.05 Enhanced TAK1 inhibition (IC₅₀: <10 nM)
S8 (R-isomer) (R)-2-Methylmorpholine C₁₁H₁₄BrN₄O 297.03 Stereospecific binding to TAK1
S9 (S-isomer) (S)-2-Methylmorpholine C₁₁H₁₄BrN₄O 297.03 Reduced activity vs. R-isomer

Key Observations :

  • Steric Effects : Methyl groups on the morpholine ring (e.g., S2) increase molecular weight and hydrophobicity, improving membrane permeability and kinase binding .
  • Stereochemistry : The R-isomer (S8) exhibits superior TAK1 inhibition compared to the S-isomer (S9), highlighting enantioselectivity in kinase interactions .

Core-Substituted Analogues

Compound ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Activity/Notes References
26 3-Cyclopropylindazol-5-yl C₂₂H₂₄N₆O 389.21 Potent TAK1 inhibition (IC₅₀: 1.2 nM)
28 3-(3-Methylindazol-5-yl), dimethylmorpholine C₂₁H₂₄N₆O 377.21 Improved solubility and bioavailability
YPC-21440 Thiazolidine-2,4-dione, methylpiperazine C₂₀H₁₉N₅O₃S 409.12 Pan-Pim kinase inhibitor (IC₅₀: 8 nM)

Key Observations :

  • Biological Activity : Replacement of bromine with indazolyl groups (e.g., 26, 28) enhances TAK1 inhibition potency due to π-π stacking and hydrogen bonding with the kinase active site .
  • Scaffold Hybridization : YPC-21440 replaces the morpholine with a thiazolidinedione-piperazine moiety, shifting activity toward Pim kinases .

Heterocycle-Replaced Analogues

Compound ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Activity/Notes References
1-{3-Bromo...}pyrrolidine Pyrrolidine instead of morpholine C₁₀H₁₁BrN₄ 269.13 Reduced solubility due to lack of ether oxygen
4-[1,2,4]triazolo...morpholine Triazolo[4,3-b]pyridazine core C₉H₁₁N₅O 205.22 Unreported activity; structural novelty

Key Observations :

  • Solubility : Pyrrolidine analogues lack the morpholine’s ether oxygen, reducing hydrogen-bonding capacity and aqueous solubility .

Physicochemical and Spectral Comparisons

  • NMR Shifts : The parent compound’s imidazole proton resonates at δ 7.50 (s, 1H) , while methyl-substituted morpholine analogues (e.g., S2) show upfield shifts for adjacent protons due to steric shielding .
  • Molecular Weight: Bromine substitution increases molecular weight (~80 g/mol) compared to non-brominated analogues, influencing pharmacokinetic properties .

Preparation Methods

Preparation Methods of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the imidazo[1,2-b]pyridazine core followed by selective bromination and subsequent substitution at the 6-position with morpholine. The key steps include:

  • Formation of the imidazo[1,2-b]pyridazine scaffold via cyclization reactions.
  • Introduction of the bromine atom at the 3-position.
  • Nucleophilic substitution or palladium-catalyzed cross-coupling to attach the morpholine moiety at the 6-position.

Detailed Synthetic Routes

Cyclization to Form Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus can be synthesized by condensation of appropriate hydrazine derivatives with pyridazine precursors. This step generally involves:

  • Reacting 3-amino-pyridazine derivatives with aldehydes or ketones to form imines.
  • Cyclization under acidic or basic conditions to afford the fused imidazo[1,2-b]pyridazine ring.
Bromination at the 3-Position

Selective bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce the bromine atom specifically at the 3-position of the imidazo[1,2-b]pyridazine ring.

Attachment of Morpholine via Nucleophilic Substitution or Cross-Coupling

The morpholine substituent is introduced at the 6-position either by:

  • Direct nucleophilic aromatic substitution if the 6-position bears a suitable leaving group (e.g., halogen).
  • Palladium-catalyzed Buchwald–Hartwig amination or Suzuki-type cross-coupling reactions using 6-bromoimidazo[1,2-b]pyridazine intermediates and morpholine as the nucleophile.

Representative Preparation Procedure

A typical preparation sequence can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Hydrazine derivative + pyridazine aldehyde, acid/base catalyst Formation of imidazo[1,2-b]pyridazine core
2 Bromination NBS or Br2, solvent (e.g., dichloromethane), room temperature Selective bromination at 3-position
3 Cross-coupling/Nucleophilic substitution Morpholine, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF), reflux Introduction of morpholine at 6-position

Example from Patent Literature

A patent (CN104496995A) describes methods for preparing related imidazo[1,2-b]pyridazine derivatives, including brominated intermediates and their functionalization via palladium-catalyzed cross-coupling reactions. Key points from this source include:

  • Use of palladium catalysts such as Pd(PPh3)4.
  • Bases like potassium carbonate or cesium carbonate to facilitate coupling.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Reaction temperatures typically ranging from room temperature to reflux conditions.
  • Reaction times from several hours to overnight to achieve high yields.

This approach is adaptable for the preparation of this compound by substituting the appropriate amine nucleophile (morpholine) in the coupling step.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Catalyst Pd(PPh3)4 (5–10 mol%) Commonly used for amination cross-coupling
Base K2CO3, Cs2CO3 (1.5–3 equiv) Facilitates deprotonation and coupling
Solvent DMF, THF, toluene Polar aprotic solvents preferred
Temperature 80–120 °C Reflux conditions to enhance reaction rate
Reaction Time 6–24 hours Dependent on substrate reactivity

Purification and Characterization

Post-reaction, the product is typically purified by column chromatography or recrystallization. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
  • Mass spectrometry (MS) for molecular weight verification.
  • Elemental analysis for purity assessment.

Summary of Preparation Methods

Step Reaction Type Key Reagents/Conditions Outcome
Formation of imidazo core Cyclization Hydrazine derivative, pyridazine aldehyde, acid/base catalyst Imidazo[1,2-b]pyridazine scaffold
Bromination Electrophilic aromatic substitution NBS or Br2, solvent, ambient temperature 3-Bromoimidazo[1,2-b]pyridazine intermediate
Morpholine substitution Pd-catalyzed cross-coupling or nucleophilic substitution Morpholine, Pd catalyst, base, solvent, reflux Target compound this compound

Research Findings and Notes

  • The palladium-catalyzed amination method offers high regioselectivity and yield for morpholine substitution.
  • Bromination conditions must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • The choice of base and solvent significantly affects the coupling efficiency.
  • The synthetic route is adaptable for scale-up in industrial settings due to the availability of reagents and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine, and how are they addressed methodologically?

  • Synthesis Optimization : The compound is synthesized via nucleophilic aromatic substitution or Suzuki coupling. Key challenges include regioselective bromination and morpholine ring installation.

  • Example: Substrate S1 synthesis achieved 87% yield via coupling of 3-bromoimidazo[1,2-b]pyridazine with morpholine under Pd catalysis in anhydrous THF at 80°C .
  • A competing method used (2S,6R)-2,6-dimethylmorpholine for stereochemical control, yielding 95% via optimized reaction times and temperature gradients .
    • Purification : Column chromatography (DCM/MeOH gradients) and recrystallization (e.g., hexane or ethyl acetate) are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Key signals include the morpholine protons (δ 3.5–4.0 ppm) and imidazopyridazine aromatic protons (δ 7.1–8.6 ppm). For example, the morpholine methyl groups in (2S,6R)-2,6-dimethylmorpholine derivatives show distinct doublets at δ 1.15–1.28 ppm .
  • HRMS : Exact mass confirmation (e.g., C12H16BrN4O [M+H]+: 311.0507) is essential to distinguish from halogenated byproducts .
  • X-ray Crystallography : Limited data available, but computational models (e.g., PubChem 3D structures) can supplement structural validation .

Advanced Research Questions

Q. How does this compound interact with kinase targets like TAK1 or DYRK1A, and what experimental designs validate these interactions?

  • Kinase Inhibition Assays : The compound acts as a TAK1 inhibitor (IC50 < 100 nM) in ATP-competitive binding assays. Use TR-FRET-based kinase activity assays with recombinant proteins and ATP analogs for validation .
  • Structural Insights : Docking studies (e.g., using Schrödinger Suite) reveal halogen bonding between the bromine atom and kinase hinge regions, critical for potency .
  • Table 1 : Comparative Kinase Selectivity Profile

KinaseIC50 (nM)Selectivity vs. Off-Targets
TAK128>100-fold over JNK1/2
DYRK1A45>50-fold over CLK1
Data derived from kinase panel screens in .

Q. What computational strategies are effective in predicting the ADMET properties of this compound?

  • In Silico Tools : Use SwissADME for predicting solubility (LogP = 2.1), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 interactions.
  • MD Simulations : Molecular dynamics (e.g., GROMACS) model blood-brain barrier penetration, showing limited CNS exposure due to polar morpholine .
  • Metabolism Prediction : MetaSite identifies N-dealkylation and oxidative debromination as primary metabolic pathways .

Q. How do structural modifications (e.g., morpholine stereochemistry or bromine replacement) impact bioactivity?

  • Stereochemical Effects : (2S,6R)-2,6-dimethylmorpholine derivatives show 3-fold higher TAK1 inhibition than racemic analogs due to improved binding pocket complementarity .
  • Bromine Replacement : Substituting bromine with chlorine reduces potency (IC50 increases from 28 nM to 120 nM), highlighting halogen’s role in hydrophobic interactions .
  • Morpholine Alternatives : Replacing morpholine with piperazine decreases solubility but improves metabolic stability in hepatocyte assays .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities across studies?

  • Case Study : One study reported IC50 = 28 nM for TAK1 inhibition , while another observed IC50 = 45 nM .

  • Resolution : Differences arise from assay conditions (e.g., ATP concentrations: 10 µM vs. 100 µM). Normalize data using ATP Km values for cross-study comparisons.
    • Validation : Orthogonal assays (e.g., cellular phosphorylation assays using phospho-specific antibodies) confirm target engagement .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Synthesis :

  • Use anhydrous solvents and inert atmospheres to prevent bromine displacement by moisture .
  • Monitor reaction progress via TLC (Rf = 0.3 in DCM/MeOH 9:1) .
    • Bioassays :
  • Standardize cell lines (e.g., HEK293-TLR4 for TAK1 studies) and serum-free media to avoid cytokine interference .
  • Include control compounds (e.g., 5Z-7-oxozeaenol for TAK1 inhibition) to benchmark activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

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